N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide
Description
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran carboxamide core linked to a hydroxy-substituted pentyl chain bearing a thiophene moiety. The benzofuran scaffold is notable for its aromatic and electron-rich properties, while the thiophene group introduces sulfur-containing heterocyclic reactivity. Though direct pharmacological data for this compound is unavailable in the provided evidence, structurally analogous molecules (e.g., carboxamide derivatives) are often explored for therapeutic applications, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-9-6-13(15-7-10-23-12-15)5-8-19-18(21)17-11-14-3-1-2-4-16(14)22-17/h1-4,7,10-13,20H,5-6,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVMVFHWJHXLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(CCO)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the thiophene ring through a series of coupling reactions. The pentyl chain with a hydroxy group is then attached to link the two aromatic systems.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed to facilitate the formation of the carbon-carbon bonds between the aromatic rings .
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the aromatic rings or the hydroxy group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the thiophene ring can introduce various functional groups.
Scientific Research Applications
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its hybrid benzofuran-thiophene framework. Below is a comparative analysis with key analogues:
Functional Group Analysis
- Carboxamide Linkage : Present in both the target compound and Deferoxamine Mesilate , this group enables hydrogen bonding, critical for target binding. However, Deferoxamine’s multiple hydroxamic acid groups prioritize metal coordination (e.g., iron chelation), whereas the target compound’s carboxamide may favor protein interactions.
- Thiophene vs.
- Hydroxyl Group: The pentyl-chain hydroxyl in the target compound contrasts with Deferoxamine’s hydroxyl-rich structure. This difference may reduce metal-binding efficacy but improve solubility compared to nonpolar analogues like pentyl acetate .
Physicochemical Properties
- Solubility : The hydroxyl group likely increases aqueous solubility relative to pentyl acetate isomers (logP ~2.5–3.0) . However, the benzofuran and thiophene moieties may counterbalance this, resulting in moderate lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
